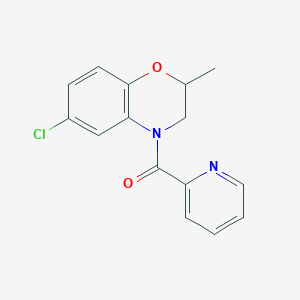![molecular formula C14H15NO2S2 B7591323 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, also known as MTM-TTP, is a synthetic compound that has gained attention due to its potential use in scientific research.
作用机制
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into. In OFETs, this compound is used as a semiconductor material, and its high electron mobility allows for efficient charge transport. In OPVs, this compound is used as a donor material, and its ability to absorb light allows for the generation of excitons that can be converted into electrical energy.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound, as it has primarily been studied for its use in scientific research rather than as a drug. However, studies have shown that this compound is not cytotoxic to cells, indicating that it may have potential for use in biomedical applications.
实验室实验的优点和局限性
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone in lab experiments is its high electron mobility, which allows for efficient charge transport in OFETs. Additionally, this compound has been found to be stable under ambient conditions, making it easier to handle in lab settings. However, one limitation is that the synthesis method for this compound is complex and time-consuming, which may make it difficult to produce in large quantities.
未来方向
There are several potential future directions for research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is in improving the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in biomedical applications. Finally, there is potential for this compound to be used in other organic electronics applications beyond OFETs and OPVs, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
合成方法
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylfuran with ethyl 2-bromoacetate to form the intermediate compound, 3-(5-methylfuran-2-yl)thiomorpholine. This intermediate is then reacted with 3-bromo-2-thiophenecarboxaldehyde to form this compound.
科学研究应用
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been shown to have potential applications in scientific research, specifically in the field of organic electronics. It has been found to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). Additionally, this compound has been studied for its potential use in organic photovoltaics (OPVs) due to its ability to absorb light in the visible region.
属性
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-3-13(17-10)12-9-19-7-5-15(12)14(16)11-4-6-18-8-11/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBMZVPXKMENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)


![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)




![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
